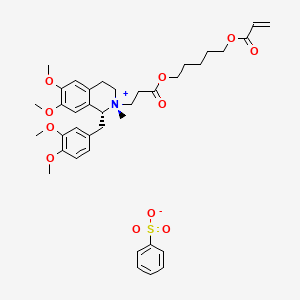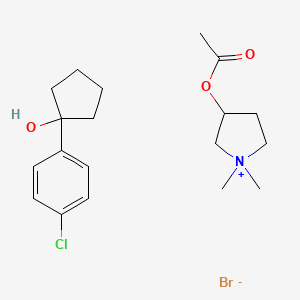![molecular formula C9H9BrOS2 B13848791 O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate CAS No. 188432-41-9](/img/structure/B13848791.png)
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate is an organic compound with the molecular formula C9H9BrOS2. It is a derivative of carbonodithioic acid and is characterized by the presence of a bromophenyl group and a methyl group attached to the carbonodithioate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate typically involves the reaction of 4-bromobenzyl chloride with potassium O-methyl carbonodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles.
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonodithioate moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-[(4-Chlorophenyl)methyl] S-methyl carbonodithioate
- O-[(4-Methylphenyl)methyl] S-methyl carbonodithioate
- O-[(4-Fluorophenyl)methyl] S-methyl carbonodithioate
Uniqueness
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its analogs with different halogen substituents .
Eigenschaften
CAS-Nummer |
188432-41-9 |
|---|---|
Molekularformel |
C9H9BrOS2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
O-[(4-bromophenyl)methyl] methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H9BrOS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PZBHVLFERMVEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)OCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


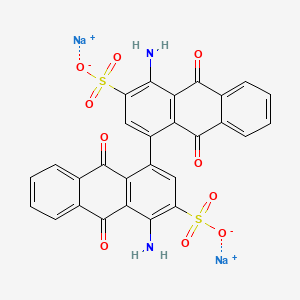
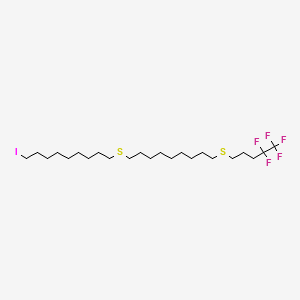
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)

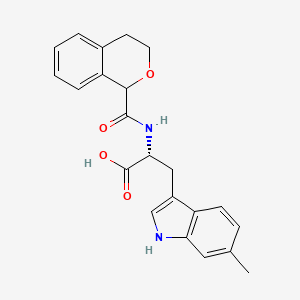
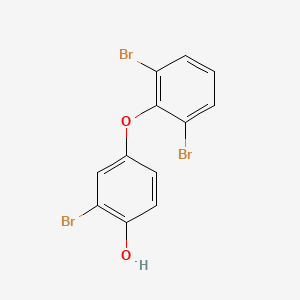

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
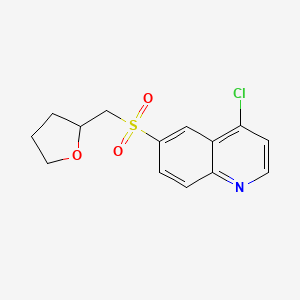

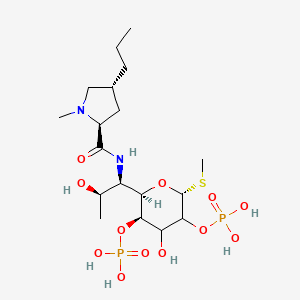
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
